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Compound of Interest

5-Bromo-2-methyl-3-
Compound Name: _ o
(trifluoromethyl)pyridine

Cat. No.: B1377891

5-Bromo-2-methyl-3-(trifluoromethyl)pyridine, identified by its CAS Number 1211526-51-0,
is a halogenated and trifluoromethylated pyridine derivative that has emerged as a significant
building block in the fields of medicinal chemistry and materials science.[1][2] The strategic
placement of its functional groups—a reactive bromine atom, a methyl group, and an electron-
withdrawing trifluoromethyl group—on the pyridine scaffold imparts a unique combination of
steric and electronic properties. This molecular architecture makes it an invaluable synthon for
introducing the trifluoromethylpyridine motif, a privileged structure in numerous biologically
active compounds.[3][4][5]

The trifluoromethyl (CF3) group is particularly noteworthy; its high electronegativity, metabolic
stability, and lipophilicity can dramatically enhance the pharmacokinetic and pharmacodynamic
profiles of drug candidates, improving properties such as membrane permeability, binding
affinity, and resistance to metabolic degradation.[5] This guide provides a comprehensive
overview of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine, detailing its chemical properties,
synthesis, reactivity, applications, and safety protocols for researchers, scientists, and
professionals in drug development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical intermediate is paramount for its
effective use in synthesis and process development.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1377891?utm_src=pdf-interest
https://www.benchchem.com/product/b1377891?utm_src=pdf-body
https://www.aifchem.com/en/product-ACZUJG738
http://www.allbiopharm.com/product/n/AF17722
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/
https://www.researchgate.net/publication/351729464_Synthesis_and_application_of_trifluoromethylpyridines_as_a_key_structural_motif_in_active_agrochemical_and_pharmaceutical_ingredients
https://pubs.acs.org/doi/10.1021/acs.jafc.1c08383
https://pubs.acs.org/doi/10.1021/acs.jafc.1c08383
https://www.benchchem.com/product/b1377891?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1377891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Core Properties

The key physicochemical properties of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine are
summarized below.

Property Value Source(s)
CAS Number 1211526-51-0 [1]
Molecular Formula C7HsBrrsN [1]
Molecular Weight 240.02 g/mol [1]

5-bromo-2-methyl-3-
IUPAC Name ) o [1]
(trifluoromethyl)pyridine

Colorless to yellow to brown

Appearance o
liquid
BMJHZCUPYJAGGV-
InChl Key [1]
UHFFFAOYSA-N
Purity Typically 295-97% [2]
Storage Conditions Store in refrigerator

Spectroscopic Characterization

While specific spectra are proprietary to suppliers, the expected spectroscopic signatures are
critical for structural verification.[6]

e 'H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic
region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic
region for the methyl (CHs) group protons.

e 13C NMR: The carbon NMR will display seven signals, including those for the five carbons of
the pyridine ring (two of which are quaternary), one for the methyl carbon, and one for the
trifluoromethyl carbon, which will exhibit splitting due to carbon-fluorine coupling.

e 19F NMR: The fluorine NMR is a powerful tool for confirming the presence of the CFs group.
It will show a singlet, as all three fluorine atoms are chemically equivalent.[7]
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e Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for
the molecular ion [M]* and [M+2]* due to the presence of the bromine atom (“°Br and 8!Br in
approximately a 1:1 ratio).

Synthesis and Mechanistic Considerations

The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine is a multi-step process that
requires careful control of reaction conditions. A synthetic route disclosed in patent literature
provides a robust and scalable method.[8] This approach highlights fundamental organic
transformations crucial for heterocyclic chemistry.

Workflow of a Patented Synthetic Route
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Patented multi-step synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is adapted from patent CN109232399B and serves as an illustrative
guide.[8] Researchers must perform their own risk assessment and optimization.

Step 1: Synthesis of 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate (Compound 2)

» Rationale: This step involves a nucleophilic aromatic substitution (SNAr). The strong
electron-withdrawing nitro and trifluoromethyl groups activate the pyridine ring, making the
chlorine at the C2 position an excellent leaving group. Sodium hydride (NaH), a strong non-
nucleophilic base, deprotonates diethyl malonate to form a carbanion, which acts as the
nucleophile.

e Procedure:

o To a solution of diethyl malonate (1.0-1.4 equivalents) in an anhydrous organic solvent
such as tetrahydrofuran (THF), add sodium hydride (1.0-2.0 equivalents) portion-wise at
0°C under an inert atmosphere (e.g., nitrogen or argon).

o Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
o Slowly add a solution of 2-chloro-3-trifluoromethyl-5-nitropyridine (1.0 equivalent) in THF.
o Allow the reaction to warm to room temperature (10-25°C) and stir for 16-24 hours.

o Quench the reaction carefully with water, and extract the product with an organic solvent
like ethyl acetate.

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to yield the crude malonate ester intermediate.

Step 2: Synthesis of 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine

e Rationale: This is an acid-catalyzed hydrolysis of the malonate ester followed by
decarboxylation. Heating in an acidic medium cleaves the ester groups and the resulting
malonic acid derivative readily loses CO: to form the methyl group at the C2 position.
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e Procedure:

o Dissolve the crude intermediate from Step 1 in a mixture of acetic acid and a strong acid
like sulfuric acid.

o Heat the mixture to reflux (e.g., 120°C) for 2-4 hours until TLC or LC-MS analysis indicates
complete conversion.

o Cool the reaction mixture, neutralize with a base (e.g., NaOH solution), and extract the
product with an organic solvent.

o Dry and concentrate the organic phase to obtain the crude product, which can be purified
by distillation or column chromatography.

Step 3: Synthesis of 6-Methyl-5-(trifluoromethyl)pyridin-3-amine

o Rationale: This step is a standard reduction of an aromatic nitro group to an amine. Common
methods include catalytic hydrogenation (H2 over Pd/C) or using a metal in acidic media
(e.g., iron powder in acetic acid or HCI).

e Procedure:

o Dissolve 2-methyl-5-nitro-3-(trifluoromethyl)pyridine in a suitable solvent (e.g., ethanol,

ethyl acetate).

o Add a reducing agent, such as iron powder and a catalytic amount of ammonium chloride
in water, or perform catalytic hydrogenation.

o Heat the reaction as needed (e.g., 60-80°C) and monitor for completion.
o Upon completion, filter off the solid catalyst/reagents and concentrate the filtrate.

o Purify the resulting amine, typically by extraction and crystallization or column
chromatography.

Step 4: Synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine
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e Rationale: This is a classic Sandmeyer reaction. The primary aromatic amine is converted
into a diazonium salt using sodium nitrite in a strong acid (HBr provides both the acid and the
bromide nucleophile). The diazonium salt is then displaced by bromide, often catalyzed by

copper(l) bromide (CuBr).
e Procedure:

Dissolve the amine from Step 3 in an aqueous solution of hydrobromic acid (HBr) at low

[¢]

temperature (0-5°C).

o Slowly add an aqueous solution of sodium nitrite (NaNOz) while maintaining the low
temperature to form the diazonium salt.

o In a separate flask, prepare a solution or suspension of copper(l) bromide in HBr.

o Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N2 gas)
will be observed.

o Allow the reaction to stir and warm to room temperature.

o Extract the final product with an organic solvent, wash, dry, and purify by distillation or
column chromatography to yield 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine.

Reactivity and Applications in Drug Discovery

The utility of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine lies in its predictable reactivity,
enabling its incorporation into more complex molecules.

Key Chemical Transformations

The bromine atom at the C5 position is the primary handle for functionalization, most commonly

through metal-catalyzed cross-coupling reactions.
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Common cross-coupling reactions utilizing the bromo group.

These transformations, particularly the Suzuki coupling, are workhorses in pharmaceutical
chemistry for constructing carbon-carbon bonds and assembling complex molecular scaffolds.

El

Role as a Pharmaceutical Intermediate

The primary application highlighted in the literature for this compound is as a key intermediate
in the synthesis of novel therapeutics.[8] Specifically, it is used to prepare drugs that act as
inhibitors of the Transient Receptor Potential Al (TRPA1) ion channel.[8]

TRPAL Inhibition: The TRPA1 channel is a non-selective cation channel present in sensory
neurons that is associated with human pain sensation, particularly inflammatory and
neuropathic pain.[8]

Therapeutic Potential: By inhibiting TRPA1, molecules derived from 5-Bromo-2-methyl-3-
(trifluoromethyl)pyridine have potential applications in treating pain and certain respiratory
diseases.[8] The trifluoromethylpyridine core serves as a rigid scaffold to correctly orient
other functional groups for optimal binding to the target protein.

Safety, Handling, and Storage
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As with any active chemical reagent, proper handling and storage are crucial to ensure
laboratory safety. The information below is a summary and should be supplemented by a full
review of the Safety Data Sheet (SDS) from the supplier.[10]
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Category

Guideline

Source(s)

Pictograms

Warning

[1]

Hazard Statements

H302: Harmful if
swallowed.H315: Causes skin
irritation.H319/H320: Causes
serious eye irritation.H335:
May cause respiratory

irritation.

[1][10]

Precautionary Statements

P261: Avoid breathing
mist/vapours/spray.P280:
Wear protective
gloves/protective clothing/eye
protection/face
protection.P301+P312: IF
SWALLOWED: Call a POISON
CENTER or doctor if you feel
unwell.P302+P352: IF ON
SKIN: Wash with plenty of
soap and
water.P305+P351+P338: IF IN
EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

[1](10]

Personal Protective Equipment
(PPE)

Chemical safety goggles, face
shield, protective gloves (e.qg.,
nitrile), and lab coat. Use in a
well-ventilated chemical fume
hood.

[10][11]
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Avoid all personal contact,
including inhalation. Keep

Handling containers securely sealed [10]
when not in use. Wash hands

thoroughly after handling.

Store in a cool, well-ventilated
place. Keep container tightly

Storage [12]
closed. Recommended

storage is in a refrigerator.

Absorb spill with sand, earth,
or other inert material. Place in
) a suitable, labeled container
Spill Management ) [10]
for waste disposal. Prevent
spillage from entering drains or

waterways.

Conclusion

5-Bromo-2-methyl-3-(trifluoromethyl)pyridine is more than just a chemical intermediate; it is
an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties,
established synthetic pathways, and versatile reactivity make it a valuable asset for medicinal
chemists. The demonstrated application in the synthesis of TRPAL inhibitors for pain and
respiratory conditions underscores its importance and potential. As the demand for
sophisticated, fluorinated heterocyclic scaffolds continues to grow, the role of 5-Bromo-2-
methyl-3-(trifluoromethyl)pyridine in advancing pharmaceutical research is set to expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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